molecular formula C17H13ClFN3O3S B2542193 3-chloro-4-fluoro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941979-47-1

3-chloro-4-fluoro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2542193
CAS No.: 941979-47-1
M. Wt: 393.82
InChI Key: CXKBSDVXWKWBAV-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13ClFN3O3S and its molecular weight is 393.82. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Research on sulfonamide derivatives, similar in structure to the specified compound, has shown their potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies have also been carried out to understand their binding modes, contributing to the development of treatments for conditions like Alzheimer's disease (Kausar et al., 2019).

Cyclooxygenase-2 Inhibitors

Sulfonamide derivatives have been synthesized and evaluated as cyclooxygenase-2 (COX-2) inhibitors, with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom in these compounds has notably increased COX-1/COX-2 selectivity, an important factor in drug development (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides have revealed their effectiveness as inhibitors of carbonic anhydrase, which has significant implications in managing conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Some novel benzenesulfonamides bearing different moieties have shown promising antimicrobial and anti-HIV activities. These findings could lead to the development of new treatments for infectious diseases (Iqbal et al., 2006).

Anticancer Evaluation

Research has also explored the potential of sulfonamide derivatives in anticancer treatments. Certain compounds have shown significant activity against various cancer cell lines, pointing towards their potential in cancer therapy (Kumar et al., 2014).

Mechanism of Action

Sulfonamides, such as this compound, are often used as antibiotics. They work by inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of sulfonamides and similar compounds is an active area of research, particularly in the development of new antibiotics. Future research might focus on exploring the antibacterial properties of this compound and developing methods for its synthesis .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3S/c1-22-17(23)8-7-16(20-22)11-3-2-4-12(9-11)21-26(24,25)13-5-6-15(19)14(18)10-13/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKBSDVXWKWBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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